4-(5-bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide
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Overview
Description
4-(5-Bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the bromopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-(5-Bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of bromopyrimidine derivatives with biological targets.
Pharmaceutical Research: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(5-bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with similar bromopyrimidine structure.
4-(5-Bromopyrimidin-2-yl)morpholine: Another derivative with a morpholine ring instead of piperazine.
Uniqueness
4-(5-Bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide is unique due to its combination of a bromopyrimidine core with a piperazine sulfonamide group. This structure provides distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN5O2S/c1-9(2)15-20(18,19)17-5-3-16(4-6-17)11-13-7-10(12)8-14-11/h7-9,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYTKINULUHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCN(CC1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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